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3-Ethyl-2,5-dimethylpyrazine - 13360-65-1

3-Ethyl-2,5-dimethylpyrazine

Catalog Number: EVT-319040
CAS Number: 13360-65-1
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethyl-2,5-dimethylpyrazine is an alkylpyrazine, a class of organic compounds known for their potent aroma properties. [, , , , ] It is a naturally occurring compound found in various sources, including:

  • Roasted Foods: Coffee, peanuts, hazelnuts, pumpkin seeds, and youtiao (a Chinese fried breadstick). [, , , , ]
  • Cooked Seafood: Steamed crab, dried shrimp. [, ]
  • Tea: Xihu Longjing tea. []
  • Soy Products: Soy sauce, soymilk. [, ]
  • Ants: Several ant species use 3-Ethyl-2,5-dimethylpyrazine as a component of their trail pheromones. [, , , , , , , ]

2,5-Dimethylpyrazine

  • Compound Description: 2,5-Dimethylpyrazine is a heterocyclic aromatic compound with a nutty, roasted aroma. It is commonly found in cooked foods and beverages as a product of the Maillard reaction. [, , , , , , , , , , , , ]
  • Relevance: 2,5-Dimethylpyrazine is structurally similar to 3-ethyl-2,5-dimethylpyrazine, differing only by the absence of the ethyl group at the 3-position. Both compounds are frequently found together in various food products and contribute to their roasted, nutty aromas. Both are also important components of trail pheromones in several ant species. [, , , , , ]

2-Ethyl-5-methylpyrazine

  • Compound Description: This alkylpyrazine is known for its chocolate-like, nutty aroma. It is often found in roasted foods and is a significant contributor to their flavor profile. [, , , , , ]

3,5-Diethyl-2-methylpyrazine

  • Compound Description: Characterized by its earthy, roasted odor, this compound is another alkylpyrazine commonly produced during the Maillard reaction in foods like roasted peanuts and soy sauce. [, , , , ]

Methylpyrazine

  • Compound Description: This simple alkylpyrazine has a pungent, nutty aroma and is found in a variety of roasted foods. [, , , ]

Trimethylpyrazine

  • Compound Description: With its nutty and roasted aroma, trimethylpyrazine is another important flavor compound found in various foods, particularly those subjected to roasting. [, , , ]

2,3-Diethyl-5-methylpyrazine

  • Compound Description: This compound possesses a strong roasted, earthy aroma and is a key contributor to the flavor profile of roasted nuts, particularly peanuts. [, ]

Tetramethylpyrazine

  • Compound Description: Known for its nutty, roasted aroma, tetramethylpyrazine is commonly found in roasted foods like peanuts and contributes to their desirable flavor. []

2,3,5-Trimethyl-6-ethylpyrazine

  • Compound Description: This compound is characterized by its earthy, roasted aroma and is often found in roasted products like peanuts and shrimp. [, ]

2-Ethyl-3,5-dimethylpyrazine

  • Compound Description: This alkylpyrazine exhibits a pungent, roasted aroma and is frequently found in roasted food products, including peanuts. [, ]

2-Ethyl-6-methylpyrazine

  • Compound Description: This alkylpyrazine is known for its nutty, roasted aroma and is commonly found in various roasted food products. [, , ]
Source and Classification

3-Ethyl-2,5-dimethylpyrazine can be synthesized from various precursors including amino acids and aldehydes. Its classification falls under the category of heterocyclic compounds due to the presence of a pyrazine ring, which consists of two nitrogen atoms within a six-membered aromatic ring. The compound's molecular formula is C8H12N2C_8H_{12}N_2 with a molecular weight of 136.19 g/mol .

Synthesis Analysis

The synthesis of 3-ethyl-2,5-dimethylpyrazine can be achieved through several methods, including both chemical and biological pathways.

Chemoenzymatic Synthesis

One notable method involves the chemoenzymatic synthesis from L-threonine. This process utilizes specific enzymes such as L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase to catalyze the reaction. The synthesis pathway includes:

  1. Substrate Preparation: L-threonine is converted into aminoacetone through enzymatic reactions.
  2. Formation of Acetaldehyde: Acetaldehyde is generated from 2-amino-3-ketobutyrate via threonine aldolase activity.
  3. Condensation Reaction: Two molecules of aminoacetone react with one molecule of acetaldehyde to form 3-ethyl-2,5-dimethylpyrazine .

The yield of this reaction can reach up to 20.2% under optimal conditions .

Chemical Synthesis

Another approach involves the reaction between 2,5-dimethylpyrazine and propionaldehyde in the presence of catalysts such as ferrous(II) sulfate heptahydrate and sulfuric acid at controlled temperatures (50-60°C). The procedure typically involves:

  1. Reaction Setup: Mixing 2,5-dimethylpyrazine with propionaldehyde and catalysts in a reaction vessel.
  2. Temperature Control: Maintaining the temperature during the addition of sulfuric acid and hydrogen peroxide.
  3. Extraction and Purification: Post-reaction, the mixture is cooled, extracted with ethyl acetate, and purified using column chromatography .
Molecular Structure Analysis

The molecular structure of 3-ethyl-2,5-dimethylpyrazine features a pyrazine ring with two methyl groups at positions 2 and 5, and an ethyl group at position 3.

Structural Data

  • Molecular Formula: C8H12N2C_8H_{12}N_2
  • Molecular Weight: 136.19 g/mol
  • CAS Number: 13360-65-1

The compound's geometric configuration allows for various interactions that contribute to its flavor profile .

Chemical Reactions Analysis

3-Ethyl-2,5-dimethylpyrazine participates in several chemical reactions typical for pyrazines:

  1. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  2. Oxidation Reactions: Under certain conditions, it can be oxidized to yield various oxidation products.
  3. Reactivity with Nucleophiles: The electron-rich nitrogen atoms in the pyrazine ring can react with electrophiles, facilitating further synthetic applications .
Mechanism of Action

The mechanism underlying the formation of 3-ethyl-2,5-dimethylpyrazine through enzymatic pathways involves several steps:

  1. Enzyme Binding: The substrate binds to the active site of L-threonine dehydrogenase.
  2. Dehydrogenation Reaction: The enzyme catalyzes the conversion of L-threonine into aminoacetone.
  3. Formation of Intermediates: Acetaldehyde is formed through subsequent enzymatic reactions involving multiple intermediates.
  4. Final Condensation: The final step involves the condensation of aminoacetone and acetaldehyde to yield 3-ethyl-2,5-dimethylpyrazine .
Physical and Chemical Properties Analysis

The physical properties of 3-ethyl-2,5-dimethylpyrazine are significant for its applications:

  • Appearance: Typically a yellow oily liquid.
  • Boiling Point: Approximately 139 °C.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.

Chemical properties include its stability under normal conditions but susceptibility to oxidation when exposed to strong oxidizing agents .

Applications

3-Ethyl-2,5-dimethylpyrazine has diverse applications across various fields:

  1. Food Industry: Used extensively as a flavoring agent due to its nutty aroma.
  2. Fragrance Industry: Incorporated into perfumes for its appealing scent profile.
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Its unique properties make it valuable not only for sensory applications but also for further chemical research and development .

Introduction to 3-Ethyl-2,5-dimethylpyrazine

Chemical Significance and Structural Characteristics

3-Ethyl-2,5-dimethylpyrazine (CAS 13360-65-1) is a heterocyclic organic compound belonging to the alkylpyrazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1,4-diazine). Its molecular formula (C8H12N2) and systematic name reflect a specific substitution pattern: ethyl and methyl functional groups at positions 3 and 2,5 respectively, creating a structurally distinct isomer among dimethyl ethylpyrazine variants. The compound exhibits significant electron delocalization across the heteroaromatic ring, contributing to its stability and reactivity profile. Key physicochemical parameters are summarized below:

Table 1: Physicochemical Properties of 3-Ethyl-2,5-dimethylpyrazine [3] [6] [10]

PropertyValueConditions
Molecular Weight136.19 g/mol-
Boiling Point180-181°C760 mmHg
Density0.965 g/mL25°C
Refractive Index1.501520°C
LogP (octanol-water)2.07-
Water Solubility~1.47 g/L25°C (estimated)
Flash Point69.4°C (157°F)Tag Closed Cup

This alkylpyrazine exists as a colorless to pale yellow liquid at room temperature with a characteristic low odor threshold. Its moderate lipophilicity (LogP 2.07) facilitates partitioning into both lipid phases and vapor phases, explaining its efficacy as a volatile flavor compound. The molecular structure allows for nucleophilic substitution and electrophilic addition reactions, particularly at the carbon atoms adjacent to nitrogen, though it demonstrates relative stability under standard storage conditions (recommended storage: sealed in dry, room temperature) [3] [4] [6].

Historical Context in Flavor Chemistry and Ecological Research

The significance of 3-ethyl-2,5-dimethylpyrazine spans industrial flavor chemistry and chemical ecology. Its identification in thermally processed foods dates to mid-20th century investigations into Maillard reaction products, where it was recognized as a key contributor to roasted, nutty, and cocoa-like aromas in coffee, roasted nuts, cocoa products, roasted meats, and baked goods. The compound (FEMA 3149, JECFA 775) was subsequently approved as a flavor additive, cementing its industrial importance [1] [6] [8].

Concurrently, ecological research revealed its role as a semiochemical. Notably, it was identified as a major component in wolf (Canis lupus) urine, where it functions as a kairomone, inducing fear-related behaviors (freezing, avoidance, heightened vigilance) in prey species like deer and rodents. This interspecific signaling role represents a remarkable evolutionary adaptation. Furthermore, it serves as a trail and alarm pheromone in eusocial insects, particularly leaf-cutter ants (Atta spp.), coordinating colony activities and defense responses [2] [9]. The dual significance of this compound—as a desirable flavorant derived from culinary processes and as an ecologically critical signaling molecule—highlights its unique interdisciplinary importance and the convergent appreciation of its sensory potency across biological and anthropogenic contexts.

Research Objectives and Knowledge Gaps

Despite established knowledge, significant research gaps persist. The precise enzymatic pathways governing its in vivo biosynthesis in microorganisms and mammals remain incompletely characterized. While recent chemoenzymatic routes have been elucidated (Section 2.1), the specific enzymes and regulatory mechanisms in native producers like Bacillus subtilis or wolves warrant deeper investigation. Furthermore, the structure-activity relationships underpinning its potent odor perception (acting on olfactory receptors) and its behavioral effects in ecological contexts (e.g., dose-dependent fear responses in prey) require quantitative mapping [2] [9].

Analytical challenges also exist. Accurately quantifying trace levels of this pyrazine within complex matrices like foods, biological fluids, or environmental samples demands ongoing refinement of sensitive and selective methodologies, particularly given the co-occurrence of structurally similar alkylpyrazines that can interfere with detection. Finally, optimizing sustainable production methods—moving beyond traditional synthesis via the Maillard reaction or chemical routes—towards efficient biocatalytic processes represents a significant industrial research objective to meet demand while minimizing environmental impact [2] [7]. Addressing these gaps will enhance both fundamental understanding and applied utilization of this versatile molecule.

Properties

CAS Number

13360-65-1

Product Name

3-Ethyl-2,5-dimethylpyrazine

IUPAC Name

3-ethyl-2,5-dimethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3

InChI Key

WHMWOHBXYIZFPF-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN=C1C)C

Synonyms

2-ethyl-3,6-dimethylpyrazine
2E3,6DMP

Canonical SMILES

CCC1=NC(=CN=C1C)C

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